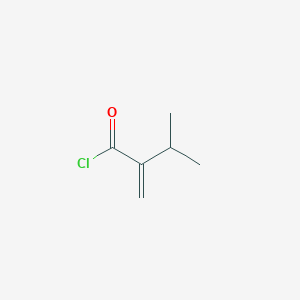

3-Methyl-2-methylidenebutanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylidenebutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIIFMUNEXVLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506678 | |

| Record name | 3-Methyl-2-methylidenebutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72846-28-7 | |

| Record name | 3-Methyl-2-methylidenebutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2 Methylidenebutanoyl Chloride

Direct Conversion from Corresponding Carboxylic Acids

The most direct route to 3-methyl-2-methylidenebutanoyl chloride involves the chlorination of 3-methyl-2-methylidenebutanoic acid. This transformation is typically achieved using standard inorganic acid chlorides.

Thionyl Chloride and Oxalyl Chloride Mediated Acyl Chlorination

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most commonly employed reagents for this purpose. youtube.comchemicalbook.combiorxiv.orgnih.govcommonorganicchemistry.commasterorganicchemistry.com

The reaction with thionyl chloride proceeds by converting the carboxylic acid into a highly reactive acyl chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion, generated in situ, to yield the final acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. youtube.commasterorganicchemistry.comyoutube.comchemtube3d.com For instance, a general procedure involves stirring the carboxylic acid in neat thionyl chloride at reflux for several hours. commonorganicchemistry.com In some cases, a solvent such as acetonitrile (B52724) may be used. commonorganicchemistry.com

Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions and the clean decomposition of its byproducts (CO, CO₂, and HCl) into the gas phase. orgsyn.orgresearchgate.net The reaction is typically carried out by stirring the carboxylic acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. orgsyn.org

A typical laboratory procedure for a similar conversion involves suspending the carboxylic acid in dry DCM and cooling it in an ice bath. Oxalyl chloride is then added slowly, followed by a catalytic amount of DMF. The mixture is then allowed to warm to room temperature and stirred overnight. The acyl chloride is isolated after the removal of the solvent by rotary evaporation. biorxiv.org

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., ACN), reflux | SO₂, HCl (gaseous) | A common and cost-effective reagent. youtube.comcommonorganicchemistry.commasterorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | DCM, room temperature, often with catalytic DMF | CO, CO₂, HCl (gaseous) | Milder conditions, clean byproducts. commonorganicchemistry.comorgsyn.orgresearchgate.net |

Alternative Activating Agents and Reaction Conditions

Beyond thionyl and oxalyl chloride, other phosphorus-based reagents can also effect the conversion of carboxylic acids to acyl chlorides, although they are often more reactive and less selective. youtube.com These include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemicalbook.combiorxiv.orgnih.gov

Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemicalbook.combiorxiv.orgnih.gov Phosphorus trichloride also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemicalbook.combiorxiv.orgnih.gov

Approaches from Alpha,Beta-Unsaturated Aldehydes

An alternative synthetic strategy involves the conversion of the corresponding α,β-unsaturated aldehyde, 3-methyl-2-methylidenebutanal, to the desired acyl chloride.

High-Temperature Chlorination Processes

The direct conversion of α,β-unsaturated aldehydes to their corresponding acyl chlorides can be achieved through high-temperature chlorination. This process involves reacting the aldehyde with chlorine gas at elevated temperatures. The reaction of chlorine atoms with 3-methyl-2-butenal (B57294) has been studied, indicating its susceptibility to radical reactions. nih.gov The atmospheric lifetime of 3-methyl-2-butenal in the presence of chlorine atoms is relatively short, suggesting a high reactivity. nih.govresearchgate.net While specific industrial processes for this compound are not detailed in readily available literature, the general principle of high-temperature chlorination of unsaturated aldehydes is a known synthetic route. dtu.dk

Mechanistic Considerations in Aldehyde Conversion

The reaction of chlorine atoms with α,β-unsaturated aldehydes like 3-methyl-2-butenal likely proceeds through a radical chain mechanism. The initial step would involve the abstraction of the aldehydic hydrogen atom by a chlorine radical, forming an acyl radical. This acyl radical would then react with a molecule of chlorine to generate the acyl chloride and another chlorine radical, which propagates the chain reaction. The presence of the double bond adds complexity, as addition reactions across the double bond can compete with the desired abstraction of the aldehydic hydrogen. The reaction conditions, such as temperature and the concentration of chlorine, would be critical in favoring the formation of the acyl chloride over other chlorinated byproducts.

Derivatization from Related Precursors

While less common, the synthesis of this compound could potentially be achieved through the derivatization of other precursors. One hypothetical route could involve the haloform reaction of a suitable methyl ketone, although this would require subsequent steps to introduce the methylidene group. Another possibility could be an elimination reaction from a precursor containing a suitable leaving group, though this would be a more complex and less direct approach. The synthesis of the related compound 3-methyl-2-butenoic acid has been achieved by the oxidation of 3-methyl-2-butenal. google.com This acid could then be converted to the corresponding acyl chloride, 3-methyl-2-butenoyl chloride, and subsequently modified to introduce the exocyclic double bond, although this represents a multi-step and likely low-yielding pathway.

Pathways Involving Enol Derivatives

The synthesis of α,β-unsaturated carbonyl compounds can, in principle, involve the reaction of enolates or enol ethers. Enolates are well-known to react with various electrophiles. For instance, the reaction of an enolate with an α,β-unsaturated carbonyl compound typically proceeds via a Michael (1,4-conjugate) addition. libretexts.org However, the direct synthesis of an α,β-unsaturated acyl chloride from an enol derivative is not a commonly reported transformation.

A more plausible, albeit indirect, route involving an enolate would be the synthesis of the precursor acid, 3-methyl-2-methylidenebutanoic acid. This could theoretically be achieved through various condensation reactions. The subsequent conversion of this acid to the acyl chloride is a standard procedure.

The typical method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). chemguide.co.uklibretexts.orglibretexts.org

The reaction of a carboxylic acid with thionyl chloride is a widely used method. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite, which is a much better leaving group. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases. libretexts.orglibretexts.org

Similarly, oxalyl chloride is another effective reagent that converts carboxylic acids to acyl chlorides. The reaction proceeds through the formation of a mixed anhydride (B1165640) intermediate. This intermediate then undergoes nucleophilic acyl substitution by a chloride ion to yield the final product, with carbon dioxide and carbon monoxide as byproducts. pearson.com

For the specific synthesis of this compound, the precursor acid, 3-methyl-2-methylidenebutanoic acid (an isomer of 3-methyl-2-butenoic acid), would first need to be synthesized. Methods for synthesizing 3-methyl-2-butenoic acid are documented and often involve the oxidation of 3-methyl-2-butenal. google.com Once the corresponding α-methylene acid is obtained, it can be converted to the target acyl chloride using one of the standard chlorinating agents mentioned above.

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Oxalyl chloride | (COCl)₂ | CO₂, CO, HCl |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl |

| Phosphorus trichloride | PCl₃ | H₃PO₃ |

Stereochemical Control in Synthesis

The synthesis of this compound presents a key stereochemical challenge: the control of the geometry of the exocyclic double bond. The molecule does not possess a chiral center unless isotopically labeled, but the spatial arrangement of the substituents around the C=C double bond can lead to E/Z isomerism if the substituents on the β-carbon were different. In this specific case, the two methyl groups on the β-carbon mean that E/Z isomerism is not a factor.

However, in the broader context of synthesizing related α,β-unsaturated carbonyl compounds, stereocontrol is a significant consideration. For instance, in the synthesis of related α-methylene-γ-butyrolactones, stereoselective methods are crucial for obtaining the desired diastereomers. acs.orgresearchgate.netnih.gov These methods often employ chiral auxiliaries or catalysts to influence the stereochemical outcome of the reaction.

While specific studies on the stereoselective synthesis of this compound are not prevalent in the literature, general principles of stereocontrol in similar systems can be applied. The choice of reagents, reaction conditions (such as temperature and solvent), and the nature of any catalysts can influence the stereoselectivity of reactions that form carbon-carbon double bonds. For example, in Wittig-type reactions or aldol (B89426) condensations used to generate the α,β-unsaturated system, the stereochemical outcome can often be directed towards either the E or Z isomer by careful selection of the reaction parameters.

Given the lack of specific literature, achieving high stereoselectivity for a hypothetical substituted analogue of this compound would likely require significant empirical optimization of the synthetic route.

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 2 Methylidenebutanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group is the most reactive of the carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. libretexts.org This reaction proceeds via a general addition-elimination mechanism, where a nucleophile initially adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. khanacademy.orgmasterorganicchemistry.com

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids)

3-Methyl-2-methylidenebutanoyl chloride reacts rapidly with oxygen-based nucleophiles. For instance, its reaction with alcohols (alcoholysis) is an efficient method for synthesizing the corresponding esters. The reaction is typically exothermic and instantaneous, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. libretexts.orgchemguide.co.uk

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. chemguide.co.uk This is followed by the collapse of the tetrahedral intermediate, which expels the chloride ion to form the ester.

Reaction Scheme with Alcohol: CH₂(C(CH₃)₂)C(=C)C(=O)Cl + R-OH → CH₂(C(CH₃)₂)C(=C)C(=O)OR + HCl

Similarly, the reaction with a carboxylate salt (from a carboxylic acid) yields a mixed anhydride (B1165640). This reaction follows the same nucleophilic acyl substitution pathway. masterorganicchemistry.com

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alcohol | Ethanol | Ethyl 3-methyl-2-methylidenebutanoate |

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines (aminolysis), is a vigorous process that produces amides. libretexts.orglibretexts.org Due to the high reactivity, the reaction is often carried out at low temperatures. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl, forming an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk

The mechanism is analogous to that with oxygen nucleophiles. The nitrogen atom of the amine attacks the carbonyl carbon in an addition step. libretexts.orgchemguide.co.uk The subsequent elimination of the chloride ion from the tetrahedral intermediate affords the corresponding N-substituted amide. libretexts.org

Reaction Scheme with a Primary Amine: CH₂(C(CH₃)₂)C(=C)C(=O)Cl + 2 R-NH₂ → CH₂(C(CH₃)₂)C(=C)C(=O)NHR + R-NH₃⁺Cl⁻

Table 2: Products from Reactions with Various Amines

| Nucleophile | Reagent Example | Product Class | Product Name |

|---|---|---|---|

| Ammonia | NH₃ | Primary Amide | 3-Methyl-2-methylidenebutanamide |

| Primary Amine | Methylamine | Secondary Amide | N-Methyl-3-methyl-2-methylidenebutanamide |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reactions with potent carbon-based nucleophiles like Grignard (R-MgX) and organolithium (R-Li) reagents are more complex than simple substitution. These highly reactive organometallics typically add to the carbonyl group twice. libretexts.orglibretexts.org The first equivalent displaces the chloride ion via nucleophilic acyl substitution to form an intermediate ketone. youtube.com This ketone is more reactive towards the organometallic reagent than the starting acyl chloride and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol upon acidic workup. libretexts.orgmasterorganicchemistry.com

In contrast, less reactive organometallic reagents, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, can achieve the selective formation of ketones. youtube.comchemistrysteps.com These reagents are "softer" nucleophiles and react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, allowing for its isolation. youtube.comchemistrysteps.com

Table 3: Reactivity with Carbon Nucleophiles

| Reagent Type | Reagent Example | Molar Equivalents | Final Product (after workup) | Product Class |

|---|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | ≥ 2 | 2,4-Dimethyl-3-methylidenepentan-2-ol | Tertiary Alcohol |

| Organolithium | Methyllithium (CH₃Li) | ≥ 2 | 2,4-Dimethyl-3-methylidenepentan-2-ol | Tertiary Alcohol |

Electrophilic and Nucleophilic Reactions of the Methylidene (Alkene) Moiety

The carbon-carbon double bond in this compound is part of an α,β-unsaturated system, making it susceptible to both electrophilic and nucleophilic attack. Its reactivity is modulated by the strong electron-withdrawing nature of the adjacent acyl chloride group, which polarizes the double bond.

Addition Reactions Across the Carbon-Carbon Double Bond

The methylidene group can undergo electrophilic addition reactions, though the reactivity is lower compared to a simple alkene due to the deactivating effect of the carbonyl group. masterorganicchemistry.com Reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) proceeds via an electrophilic addition mechanism. youtube.com

The addition of an electrophile (E⁺) to the double bond is expected to form a carbocation intermediate. youtube.com The initial protonation or attack by the electrophile will occur at the terminal carbon (C2) to generate a more stable tertiary carbocation at C3, adjacent to the isopropyl group. This carbocation is also an allylic-type cation, although destabilized by the adjacent electron-withdrawing group. This intermediate is then attacked by the nucleophile (Nu⁻). The regioselectivity follows Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org Structural rearrangements of the carbocation intermediate, such as hydride or alkyl shifts to form a more stable cation, are possible, potentially leading to a mixture of products. libretexts.org

Reaction Scheme with HBr: CH₂(C(CH₃)₂)C(=C)C(=O)Cl + HBr → Br-CH₂-C(CH₃)(C(CH₃)₂)C(=O)Cl (Major Product)

Halogenation with reagents like Br₂ or Cl₂ also occurs via an anti-addition mechanism, likely proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.com

Michael-Type Additions Involving Alpha,Beta-Unsaturated System

The polarization of the α,β-unsaturated system makes the β-carbon (C3) electrophilic and susceptible to attack by soft nucleophiles in a process known as Michael or conjugate addition. masterorganicchemistry.comwikipedia.org This 1,4-addition pathway competes with the 1,2-addition (direct attack at the carbonyl carbon). chemistrysteps.com

The choice between 1,2- and 1,4-addition is dictated by the nature of the nucleophile, following principles of Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles (e.g., Grignard reagents, organolithiums) are driven by charge control and preferentially attack the harder, more electrophilic carbonyl carbon (1,2-addition). masterorganicchemistry.com Softer nucleophiles (e.g., Gilman reagents, enolates, amines, thiols) are governed by orbital control and favor attack at the softer β-carbon (1,4-addition). masterorganicchemistry.comyoutube.com

The Michael addition mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons through the conjugated system to form an enolate intermediate. masterorganicchemistry.com This enolate is then protonated during workup to give the final 1,4-adduct.

Table 4: Regioselectivity of Nucleophilic Attack

| Nucleophile Type | Reagent Example | Predominant Reaction Pathway |

|---|---|---|

| Hard Nucleophile | Grignard Reagents (RMgX) | 1,2-Addition (to C=O) |

| Hard Nucleophile | Organolithium Reagents (RLi) | 1,2-Addition (to C=O) |

| Soft Nucleophile | Gilman Reagents (R₂CuLi) | 1,4-Addition (Michael Addition) |

| Soft Nucleophile | Amines (R₂NH) | 1,4-Addition (Michael Addition) |

| Soft Nucleophile | Thiolates (RS⁻) | 1,4-Addition (Michael Addition) |

Transition Metal-Catalyzed Coupling Reactions

This compound, as an α,β-unsaturated acyl chloride, is a viable substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the carbon-chlorine bond, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling with Organoboron Reagents (Suzuki-Miyaura Type)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. youtube.comillinois.edu While aryl and vinyl halides are common electrophiles, the use of acyl chlorides provides direct access to ketones. In the context of this compound, a Suzuki-Miyaura type reaction would involve its coupling with an organoboronic acid or ester in the presence of a palladium catalyst and a base.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the acyl chloride, forming a palladium(II) acyl complex. The reactivity of the C-Cl bond is crucial for this step. illinois.edu

Transmetalation: A base activates the organoboron reagent, facilitating the transfer of the organic group from boron to the palladium center.

Reductive Elimination: The coupled product, an α,β-unsaturated ketone, is eliminated from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The reaction of this compound with a suitable organoboron reagent, such as phenylboronic acid, would yield the corresponding α,β-unsaturated ketone. The choice of ligands, base, and solvent is critical to optimize the reaction and prevent side reactions. nih.govnih.gov

| Step | Description | Intermediate Species |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the acyl chloride. | Acyl-Palladium(II)-Chloride Complex |

| Transmetalation | The organic group from the activated boronic acid replaces the chloride on the palladium complex. | Acyl-Palladum(II)-R Complex |

| Reductive Elimination | The acyl and organic groups couple and are released from the metal center, forming the ketone product. | Pd(0) Catalyst (regenerated) |

Coupling Reactions with Terminal Alkynes (Sonogashira Type)

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Acyl chlorides can also be employed as the electrophilic partner to synthesize ynones. For this compound, a Sonogashira-type coupling would produce a conjugated enynone, a valuable building block in organic synthesis.

The generally accepted mechanism proceeds via two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the palladium(0) catalyst to the acyl chloride.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation occurs when the copper acetylide transfers the alkynyl group to the palladium(II) complex. Subsequent reductive elimination yields the enynone product and regenerates the palladium(0) catalyst.

Carbochlorocarbonylation and Related Carbofunctionalization Reactions

Recent advancements have introduced novel palladium-catalyzed reactions that utilize the C-COCl bond of acid chlorides for the difunctionalization of unsaturated C-C bonds. nih.govchemrxiv.org In a process termed carbochlorocarbonylation, the C-COCl bond is formally cleaved and added across a strained alkene or a tethered alkyne. nih.govchemrxiv.org This transformation is atom-economical and retains the highly reactive acid chloride moiety in the product, allowing for further synthetic modifications. nih.gov

When applied to a strained alkene like norbornadiene, an acid chloride can react under palladium catalysis to generate a new, more complex acyl chloride product. nih.gov The reaction is sensitive to the choice of ligand, with bulky phosphine (B1218219) ligands like Xantphos often favoring the desired reductive elimination step. nih.gov Although not specifically documented with this compound, its structure fits the substrate profile for such carbofunctionalization reactions, potentially leading to the stereoselective synthesis of complex cyclic and bicyclic structures. chemrxiv.org

| Electrophile | Unsaturated Partner | Catalyst System | Product Type | Ref. |

| Aryl/Alkenyl Acid Chloride | Norbornadiene | Pd₂(dba)₃ / Xantphos | Substituted Norbornene Acyl Chloride | nih.gov |

| Tethered Alkyne-Acid Chloride | (Intramolecular) | Pd Catalyst / Xantphos | Benzofuran Acyl Chloride | nih.gov |

Role as Intermediate in Organocatalysis

Beyond metal catalysis, this compound is an ideal precursor for generating reactive intermediates in organocatalysis. This field uses small organic molecules as catalysts, often providing excellent stereochemical control in the synthesis of chiral molecules. rsc.orgresearchgate.net

Formation and Reactivity of Alpha,Beta-Unsaturated Acyl Ammonium Species

In the presence of a nucleophilic Lewis base catalyst, such as a chiral 4-dimethylaminopyridine (B28879) (DMAP) or isothiourea derivative, this compound can be converted into a highly reactive α,β-unsaturated acyl ammonium intermediate. st-andrews.ac.uknih.gov This conversion occurs through the acylation of the organocatalyst by the acid chloride. st-andrews.ac.uk

The formation of the acyl ammonium ion pair significantly enhances the electrophilicity of the α,β-unsaturated system, particularly at the C(3) or β-position. researchgate.netst-andrews.ac.uk This heightened reactivity makes the intermediate susceptible to attack by a wide range of nucleophiles, forming the basis for numerous subsequent transformations. rsc.orgst-andrews.ac.uk

Cycloaddition Reactions and Asymmetric Transformations

The chiral α,β-unsaturated acyl ammonium species generated from precursors like this compound are central to a variety of powerful asymmetric reactions. researchgate.netnih.gov The chiral environment provided by the catalyst directs the approach of the reaction partner, enabling high levels of stereocontrol. rsc.org

These intermediates have been successfully employed in:

Cycloaddition Reactions: They can participate as components in formal cycloadditions, such as [3+2] annulations, to construct complex ring systems with excellent enantioselectivity. st-andrews.ac.uknih.gov

Domino/Cascade Reactions: The enhanced reactivity of the acyl ammonium species allows for the design of cascade reactions where multiple bonds are formed in a single operation. rsc.orgnih.gov For example, a Michael addition to the β-position can generate a versatile ammonium enolate, which can then participate in subsequent intramolecular reactions like aldol (B89426) additions or lactonizations. nih.gov

Conjugate Additions: The activated β-position readily undergoes Michael additions with various nucleophiles, a common strategy for asymmetric carbon-carbon and carbon-heteroatom bond formation. st-andrews.ac.uk

These organocatalytic methods provide a robust platform for the rapid generation of molecular complexity from simple and readily available α,β-unsaturated acyl chlorides. rsc.org

Advanced Spectroscopic Characterization of 3 Methyl 2 Methylidenebutanoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules by probing the magnetic properties of atomic nuclei. A thorough examination using various NMR techniques provides a detailed map of the proton and carbon frameworks, as well as insights into the electronic environment of other key atoms like oxygen.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The proton NMR (¹H NMR) spectrum of 3-Methyl-2-methylidenebutanoyl chloride is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the anisotropic effects of the carbon-carbon and carbon-oxygen double bonds.

The two vinyl protons of the methylidene group (=CH₂) are diastereotopic and are expected to appear as two distinct signals, likely singlets or finely split doublets, in the region of 5.5-6.5 ppm. The proton on the tertiary carbon (CH) is anticipated to resonate as a septet downfield, influenced by the adjacent isopropyl group and the deshielding effect of the α,β-unsaturated carbonyl system. The six protons of the two methyl groups in the isopropyl moiety are equivalent and should appear as a doublet in the upfield region, typically around 1.1-1.3 ppm, due to coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| =CH₂ (vinyl) | 5.5 - 6.5 | d or s | - |

| =CH₂ (vinyl) | 5.5 - 6.5 | d or s | - |

| -CH(CH₃)₂ | 2.8 - 3.2 | sept | ~7.0 |

| -CH(CH ₃)₂ | 1.1 - 1.3 | d | ~7.0 |

¹³C NMR Spectral Analysis: Carbon Environments and Chemical Shifts

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the acyl chloride is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm, due to the strong deshielding effect of the electronegative oxygen and chlorine atoms. The sp² hybridized carbons of the methylidene group will appear in the vinylic region, with the quaternary carbon resonating at a lower field than the terminal =CH₂ carbon. The tertiary carbon of the isopropyl group will be found further downfield compared to the methyl carbons due to its substitution pattern. The two equivalent methyl carbons of the isopropyl group will give a single signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (carbonyl) | 165 - 175 |

| =C (CH₂) | 140 - 150 |

| =C H₂ (vinyl) | 120 - 130 |

| -C H(CH₃)₂ | 35 - 45 |

| -CH(C H₃)₂ | 20 - 25 |

¹⁷O NMR Spectroscopy for Carbonyl Oxygen Characterization

Oxygen-17 NMR (¹⁷O NMR), although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the carbonyl oxygen. For acyl chlorides, the ¹⁷O NMR chemical shift is expected to be in a characteristic downfield region, reflecting the high degree of deshielding of the carbonyl oxygen atom. This deshielding is a consequence of the combined electron-withdrawing effects of the chlorine atom and the carbonyl group's resonance structures. The precise chemical shift would be sensitive to the electronic effects of the α,β-unsaturated system.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be expected between the methine proton of the isopropyl group and the protons of the two methyl groups, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the vinyl =CH₂, the methine -CH, and the methyl -CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. Expected key correlations would include the vinyl protons showing correlations to the carbonyl carbon and the quaternary alkene carbon, and the methine proton of the isopropyl group correlating with the quaternary alkene carbon and the methyl carbons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Carbonyl and Alkene Functional Groups

The IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

The C=O stretching frequency in α,β-unsaturated acyl chlorides is typically observed at a high wavenumber, generally in the range of 1780-1815 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom. This band is expected to be very strong in the IR spectrum. The C=C stretching vibration of the methylidene group is anticipated to appear in the region of 1620-1640 cm⁻¹. The intensity of this band can vary in the IR spectrum but is often strong in the Raman spectrum. The conjugation between the C=C and C=O bonds can slightly lower the frequencies of both stretches compared to their isolated counterparts.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O (Acyl Chloride) | Stretching | 1780 - 1815 | Strong | Medium |

| C=C (Alkene) | Stretching | 1620 - 1640 | Medium | Strong |

Analysis of Vibrational Modes and Band Assignments

Infrared (IR) spectroscopy of this compound is instrumental in identifying its key functional groups and understanding the effects of conjugation on bond vibrations. The molecule's structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, gives rise to a characteristic IR spectrum. The vibrational frequencies are influenced by bond strength and the masses of the involved atoms; stronger bonds and lighter atoms result in higher frequency vibrations quora.com.

The most prominent absorption band is attributed to the carbonyl (C=O) stretching vibration. In typical acyl chlorides, this band appears at a high frequency, around 1800 cm⁻¹ ucalgary.calibretexts.org. However, in this compound, conjugation with the adjacent C=C double bond delocalizes the π-electrons, imparting more single-bond character to the carbonyl group msu.edu. This effect weakens the C=O bond, causing a decrease in its stretching frequency to an expected range of 1760–1780 cm⁻¹.

The carbon-carbon double bond (C=C) stretch is expected in the 1640–1680 cm⁻¹ region libretexts.org. The carbon-hydrogen (C-H) stretching vibrations also provide valuable structural information. The sp² hybridized C-H bonds of the methylidene (=CH₂) group are anticipated to absorb at a higher frequency, typically in the 3000–3100 cm⁻¹ range, whereas the sp³ hybridized C-H bonds of the methyl groups absorb at a lower frequency, below 3000 cm⁻¹ libretexts.orgpressbooks.pub. The carbon-chlorine (C-Cl) stretch is generally found in the fingerprint region of the spectrum, between 850-550 cm⁻¹, and is often weaker and less diagnostically useful compared to the other primary functional group absorptions libretexts.org.

A summary of the predicted key vibrational modes and their assigned frequency ranges is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristics |

| C-H Stretch (sp²) | =C-H (Methylidene) | 3000 - 3100 | Medium intensity, higher frequency than sp³ C-H |

| C-H Stretch (sp³) | -C-H (Methyl) | 2850 - 3000 | Strong intensity, characteristic of alkyl groups |

| C=O Stretch (conjugated) | -COCl | 1760 - 1780 | Very strong intensity, frequency lowered by conjugation |

| C=C Stretch (conjugated) | C=C | 1640 - 1680 | Medium to weak intensity, influenced by conjugation |

| C-H Bend (scissoring/rocking) | -CH₃ | 1350 - 1470 | Medium intensity |

| C-Cl Stretch | -C-Cl | 850 - 550 | Medium to weak intensity, in fingerprint region |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly within the conjugated system that acts as a chromophore.

Electronic Transitions of the Conjugated System

The conjugated system in this compound, consisting of the C=C-C=O framework, is responsible for its absorption of ultraviolet light. Two primary electronic transitions are expected for this chromophore youtube.comyoutube.com:

π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital libretexts.org. These transitions are typically high in intensity (large molar absorptivity, ε) and are characteristic of conjugated systems. The delocalization of electrons in the conjugated system lowers the energy gap between the π and π* orbitals, shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to isolated double bonds libretexts.org.

n → π* Transition: This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom, to the antibonding π* orbital of the carbonyl group libretexts.org. These transitions are of lower energy than π → π* transitions and thus occur at longer wavelengths. However, they are typically much lower in intensity (small molar absorptivity) because of the poor spatial overlap between the n and π* orbitals ucalgary.calibretexts.org.

Application of Woodward-Fieser Rules for Chromophore Analysis

The Woodward-Fieser rules can be applied to predict the wavelength of maximum absorption (λmax) for the π → π* transition in conjugated systems. For α,β-unsaturated carbonyl compounds, a base value is assigned, and increments are added for various substituents on the chromophore.

For this compound, the calculation is as follows:

Base Value: The base value for an acyclic α,β-unsaturated ketone or aldehyde is 215 nm. This value is used as an approximation for the analogous acyl chloride.

Substituent Contributions: The chromophore has two alkyl substituents attached to the double bond:

An α-substituent (the methylidene group, considered as part of the main chain for the purpose of the double bond position).

A β-substituent (the isopropyl group, which counts as two β-alkyl groups). However, based on the core structure, it is one branched alkyl group at the β-position. A standard β-alkyl substituent adds 12 nm.

The predicted λmax is calculated in the table below.

| Contribution | Wavelength Increment (nm) | Total λmax (nm) |

| Base value (α,β-unsaturated acyclic ketone) | - | 215 |

| One β-alkyl substituent (isopropyl group) | +12 | 227 |

| Predicted λmax | 227 |

This calculated value provides an estimate for the primary absorption band in the UV spectrum of the compound, corresponding to the high-intensity π → π* electronic transition.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and elucidating its structure through analysis of its fragmentation patterns. The molecular formula is C₆H₉ClO, with a calculated molecular weight of approximately 132.59 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 jove.com. Consequently, the mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule jove.com.

Upon ionization via electron impact, the molecular ion can undergo fragmentation. The fragmentation pattern is dictated by the formation of the most stable carbocations and neutral losses. For this compound, several key fragmentation pathways are anticipated:

Loss of a Chlorine Radical: The most characteristic fragmentation for acyl chlorides is the cleavage of the C-Cl bond to lose a chlorine radical (Cl•). This results in the formation of a highly stable acylium ion ([M-35]⁺) ucalgary.calibretexts.org. This fragment is often the most abundant ion in the spectrum (the base peak).

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the isopropyl group can occur, leading to the loss of an isopropyl radical (•CH(CH₃)₂).

Loss of Carbon Monoxide: The acylium ion formed after the loss of chlorine can further fragment by losing a molecule of carbon monoxide (CO).

The table below summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion Structure | Neutral Loss | Predicted m/z (for ³⁵Cl) | Significance |

| [C₆H₉ClO]⁺• | - | 132 | Molecular ion (M⁺) |

| [C₆H₉CO]⁺ | Cl• | 97 | Formation of a stable acylium ion; likely the base peak |

| [C₅H₉]⁺ | CO, Cl• | 69 | Loss of CO from the acylium ion |

| [CH₃CO]⁺ | C₄H₆Cl• | 43 | Result of further fragmentation |

This fragmentation analysis, combined with the isotopic pattern of the molecular ion, provides unambiguous confirmation of the molecule's identity and structural features.

Theoretical and Computational Studies of 3 Methyl 2 Methylidenebutanoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-methyl-2-methylidenebutanoyl chloride. These calculations, typically based on Density Functional Theory (DFT), allow for the detailed exploration of the molecule's properties.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry for similar organic molecules, as specific data for this compound was not found in the search results.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.20 Å |

| C-Cl | ~1.79 Å | |

| C=C | ~1.34 Å | |

| C-C (isopropyl) | ~1.53 Å | |

| Bond Angle | O=C-Cl | ~125° |

| C=C-C(O) | ~122° | |

| C-C-C (isopropyl) | ~110° | |

| Dihedral Angle | C=C-C=O | ~180° (for planar conformer) |

The electronic properties of a molecule are key to understanding its reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory is a crucial aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netlibretexts.orgyoutube.com A smaller gap suggests that the molecule is more reactive. libretexts.org

For this compound, the HOMO is likely to be located on the C=C double bond and the lone pairs of the oxygen and chlorine atoms, which are the regions of higher electron density. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group (C=O), which is the most electrophilic site. The energy of the HOMO, LUMO, and the gap between them can be calculated using computational methods. These values are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is illustrative and based on general principles of FMO theory for acyl chlorides.

| Orbital | Energy (eV) | Description |

| HOMO | - | Highest energy orbital containing electrons, likely associated with the π(C=C) bond and lone pairs. |

| LUMO | - | Lowest energy orbital without electrons, likely the π*(C=O) antibonding orbital. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.deresearchgate.net It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.netnih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.netnih.gov Green areas represent neutral potential. researchgate.netnih.gov

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov The area around the carbonyl carbon would exhibit a positive potential, making it the primary site for nucleophilic attack. The C=C double bond would also show a region of negative potential, indicating its nucleophilic character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netuba.armaterialsciencejournal.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. materialsciencejournal.orgresearchgate.net These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. materialsciencejournal.org

The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.orgresearchgate.net A higher E(2) value indicates a stronger interaction. materialsciencejournal.org In this compound, significant donor-acceptor interactions would be expected. For instance, the lone pairs on the oxygen and chlorine atoms can act as donors, delocalizing electron density into the antibonding π* orbital of the C=O group and the antibonding σ* orbitals of adjacent C-C bonds. This delocalization stabilizes the molecule and influences its reactivity.

Table 3: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in this compound This table is illustrative and based on general principles of NBO analysis for similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C=O) | - | Lone Pair to Antibonding Pi |

| LP (Cl) | σ(C-C) | - | Lone Pair to Antibonding Sigma |

| π(C=C) | π*(C=O) | - | Pi to Antibonding Pi (Conjugation) |

Reaction Pathway and Transition State Analysis

Computational chemistry is also invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

Acyl chlorides are highly reactive towards nucleophiles, typically undergoing nucleophilic acyl substitution. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This reaction generally proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the chloride ion). masterorganicchemistry.comlibretexts.org

Studies on Alkene Addition and Cycloaddition Pathways

The dual functionality of this compound—an activated alkene and a reactive acyl chloride—suggests a rich and complex reactivity profile. Theoretical studies are essential to predict and understand the outcomes of its reactions. The alkene's carbon-carbon double bond, conjugated with the electron-withdrawing acyl chloride group, is activated towards various addition and cycloaddition reactions.

Alkene Addition: The primary alkene addition pathways involve the C=C double bond. Due to the strong electron-withdrawing nature of the carbonyl group, the β-carbon of the double bond is rendered electrophilic and susceptible to nucleophilic attack in what is known as a Michael or 1,4-conjugate addition. Computational studies, particularly using Density Functional Theory (DFT), can model the mechanism of such additions. acs.org These models help in understanding the reaction kinetics and thermodynamics by calculating the energy profiles of proposed pathways, including the structures of intermediates and transition states.

Furthermore, the alkene can undergo electrophilic addition. DFT calculations are employed to propose general mechanisms for the addition of radicals, such as the nitrate (B79036) radical (NO₃), to substituted alkenes. researchgate.net These studies typically find that the initial step is the addition of the radical to the double bond, forming adducts whose stability and subsequent reaction pathways (e.g., epoxide formation, C-C bond cleavage) can be evaluated energetically. researchgate.net

Cycloaddition Pathways: Cycloaddition reactions represent a powerful method for synthesizing cyclic compounds. researchgate.net The C=C bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.netmdpi.com Theoretical studies using DFT at levels like B3LYP/6-31G(d) are instrumental in analyzing the molecular mechanisms, including the stereo- and regiochemical pathways. researchgate.net Analysis of the global and local reactivity indices of the reactants can explain the observed regioselectivity in these reactions. researchgate.net

Higher-order cycloaddition reactions, while more complex, can also be explored computationally. mdpi.com The feasibility of pathways such as [6+4] or [8+2] cycloadditions can be assessed by calculating the relative enthalpies and activation energies for all possible stationary points. mdpi.com Such analyses reveal that many cycloadditions proceed through a one-step, often asynchronous, mechanism. researchgate.netmdpi.com The choice of solvent can also be modeled using approaches like the Polarizable Continuum Model (PCM), which has been shown to significantly influence reaction pathways compared to gas-phase calculations. researchgate.net

The table below summarizes the key reaction pathways and the computational methods used to study them.

| Reaction Type | Reactivity Feature | Common Computational Methods | Key Insights from Theoretical Studies |

| Alkene Addition | Electrophilic β-carbon | Density Functional Theory (DFT) | Reaction mechanisms, transition state analysis, kinetic and thermodynamic profiles. acs.orgresearchgate.net |

| [4+2] Cycloaddition | C=C as dienophile | DFT (e.g., B3LYP/6-31G(d)), PCM | Regioselectivity, stereoselectivity, activation barriers, solvent effects. researchgate.netmdpi.com |

| Higher-Order Cycloaddition | C=C as cycloaddition partner | DFT (e.g., ωB97X-D/6-311G(d,p)) | Analysis of complex reaction paths, periselectivity, characterization of ambimodal transition states. mdpi.com |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the physical properties and condensed-phase behavior of molecules. nih.govnih.gov For this compound, a polar molecule, several types of intermolecular forces are expected to be significant. The primary interactions are strong dipole-dipole forces arising from the highly polar acyl chloride group (-COCl) and van der Waals dispersion forces from the isopropyl and methylidene moieties. chemguide.co.uk

Computational chemistry offers a suite of tools to visualize and quantify these interactions.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. niscpr.res.innanobioletters.com For this compound, the oxygen atom would exhibit a negative potential (red), while regions near the carbonyl carbon and the chlorine-adjacent carbon would show a positive potential (blue), indicating sites for intermolecular interactions.

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful method for visualizing weak NCIs in real space. mdpi.com It plots the reduced density gradient (RDG) against the electron density, allowing for the identification of van der Waals interactions, hydrogen bonds, and steric repulsion.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is an energy decomposition analysis (EDA) method that provides a rigorous physical breakdown of the total interaction energy between molecules into distinct components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.govnih.gov This analysis offers quantitative insight into the nature of the forces holding the molecules together. In a system like liquid chloroform, for example, dipole-dipole interactions are known to govern the relative orientation of neighboring molecules. researchgate.net

The table below outlines the expected intermolecular forces and the computational methods used for their analysis.

| Type of Interaction | Origin in Molecule | Computational Analysis Tool | Information Provided |

| Dipole-Dipole | Polar C=O and C-Cl bonds | SAPT, MEP | Quantifies electrostatic contribution; visualizes charge distribution. nih.govniscpr.res.in |

| Van der Waals (Dispersion) | Entire molecule, especially alkyl groups | SAPT, NCI Plot | Quantifies dispersion energy; visualizes weak interaction zones. nih.govmdpi.com |

| Weak Hydrogen Bonding | Potential C-H···O interactions | NCI Plot, QTAIM | Identifies and characterizes weak, directional interactions. mdpi.com |

| Steric Repulsion | Close packing of molecules | NCI Plot | Visualizes regions of high electron density overlap. mdpi.com |

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of new compounds and the interpretation of experimental data. scilit.comnih.gov DFT calculations are a cornerstone of this field, providing reliable predictions for NMR, IR, and Raman spectra. niscpr.res.innanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. scilit.comnih.gov The process involves:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). github.io

Calculation of the magnetic shielding tensors for each optimized conformer.

Averaging the predicted shifts based on the Boltzmann distribution of the conformers at a given temperature. github.io

Specialized functionals, such as WP04, have been developed to provide high accuracy for ¹H chemical shift predictions in specific solvents like chloroform. github.io The following table illustrates the type of output generated from such a computational study.

Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: Values are illustrative and represent typical data from a computational output.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Theoretical Method |

|---|---|---|---|

| C=O | 170.5 | - | GIAO-DFT/B3LYP/6-311+G(d,p) |

| =C< | 145.2 | - | GIAO-DFT/B3LYP/6-311+G(d,p) |

| =CH₂ | 125.8 | 6.15 (d), 5.90 (d) | GIAO-DFT/B3LYP/6-311+G(d,p) |

| -CH(CH₃)₂ | 35.1 | 2.85 (sept) | GIAO-DFT/B3LYP/6-311+G(d,p) |

| -CH(CH₃)₂ | 21.3 | 1.15 (d) | GIAO-DFT/B3LYP/6-311+G(d,p) |

Vibrational (IR and Raman) Spectroscopy: Theoretical vibrational spectra are calculated from the second derivatives of the energy with respect to atomic positions. The standard approach involves:

Optimization of the molecular geometry to a minimum on the potential energy surface.

Calculation of the harmonic vibrational frequencies. DFT methods like B3LYP with basis sets such as cc-pVDZ have proven effective. niscpr.res.innanobioletters.com

For higher accuracy, anharmonic corrections are applied using methods like second-order vibrational perturbation theory (VPT2). rsc.orgresearchgate.net Anharmonic calculations can predict overtone and combination bands and often provide frequencies that are in better agreement with experimental spectra. rsc.orgresearchgate.net

The combination of calculated IR and Raman spectra can be a powerful tool for stereochemical assignment and structural confirmation. nih.gov A representative table of predicted vibrational frequencies is shown below.

Table: Selected Predicted IR Frequencies for this compound Note: Values are illustrative and represent typical data from a computational output.

| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Predicted Anharmonic Frequency (cm⁻¹) | Theoretical Method |

|---|---|---|---|

| C-H stretch (alkene) | 3105 | 3085 | DFT/B3LYP/cc-pVDZ |

| C-H stretch (alkyl) | 2980-3010 | 2960-2990 | DFT/B3LYP/cc-pVDZ |

| C=O stretch | 1815 | 1795 | DFT/B3LYP/cc-pVDZ |

| C=C stretch | 1645 | 1630 | DFT/B3LYP/cc-pVDZ |

| C-Cl stretch | 750 | 740 | DFT/B3LYP/cc-pVDZ |

Synthetic Utility and Application As a Building Block

Incorporation into Diverse Molecular Frameworks

The primary application of 3-Methyl-2-methylidenebutanoyl chloride as a building block lies in its capacity to acylate a wide range of nucleophiles, thereby introducing the 3-methyl-2-methylidenebutanoyl moiety into different molecular scaffolds. This reactivity is a cornerstone of its synthetic utility.

The most fundamental transformations of this compound involve its reaction with alcohols and amines to furnish the corresponding α,β-unsaturated esters and amides. These reactions are typically rapid and exothermic. wikipedia.org The general mechanism for these transformations is a nucleophilic acyl substitution, where the alcohol or amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling a chloride ion. chemicalbook.com

The reaction with an alcohol (alcoholysis) yields an unsaturated ester. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct. wikipedia.org

General Reaction with Alcohols: R-OH + this compound → 3-Methyl-2-methylidenebutanoyl ester + HCl

Similarly, reaction with primary or secondary amines (aminolysis) produces the corresponding N-substituted unsaturated amides. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the HCl formed. researchgate.net

General Reaction with Amines: R₂NH + this compound → N,N-Disubstituted-3-methyl-2-methylidenebutanamide + R₂NH₂⁺Cl⁻

These straightforward acylation reactions allow for the incorporation of the sterically demanding and electronically interesting 3-methyl-2-methylidenebutanoyl group into a wide variety of molecules, which can be valuable in the synthesis of agrochemicals, pharmaceuticals, and materials. The resulting unsaturated esters and amides are themselves versatile intermediates for further chemical modifications. organic-chemistry.orgnih.gov

Table 1: Representative Acylation Reactions of this compound

| Nucleophile | Product Class | General Reaction Conditions |

| Alcohols (R-OH) | Unsaturated Esters | Inert solvent, often with a non-nucleophilic base (e.g., pyridine) |

| Primary Amines (R-NH₂) | N-Substituted Unsaturated Amides | Inert solvent, typically with excess amine or a base |

| Secondary Amines (R₂-NH) | N,N-Disubstituted Unsaturated Amides | Inert solvent, typically with excess amine or a base |

This table is based on the general reactivity of acyl chlorides.

Beyond ester and amide formation, this compound serves as a valuable precursor for the synthesis of more complex ketones and alcohols.

The synthesis of ketones can be achieved through several methods. One common approach is the reaction with organocadmium or organocuprate (Gilman) reagents. These less reactive organometallics are known to react with acyl chlorides to afford ketones, generally without further addition to the newly formed ketone. ncert.nic.in

Reaction with Organocuprates (Gilman Reagents): R₂CuLi + this compound → Unsaturated Ketone + R-Cu + LiCl

Friedel-Crafts acylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, can also yield aryl unsaturated ketones. ncert.nic.in However, the steric hindrance around the acyl chloride and the potential for polymerization of the α,β-unsaturated system under strong Lewis acid conditions must be considered. Aromatic α,β-unsaturated ketones can also be synthesized via palladium-catalyzed cross-coupling reactions of α,β-unsaturated acyl chlorides with arylboronic acids (Suzuki-Miyaura coupling). organic-chemistry.org

Reduction of the acyl chloride functionality provides access to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the acyl chloride to a primary alcohol. ncert.nic.in The reaction proceeds via the initial formation of an aldehyde, which is then further reduced.

Reduction to Primary Alcohol: this compound + LiAlH₄ (excess) → 3-Methyl-2-methylidenebutan-1-ol

The resulting unsaturated alcohols are important synthetic intermediates, for example, in the synthesis of natural products and fragrances.

Scaffold for Complex Molecular Architectures

The presence of both an acyl chloride and a reactive alkene functionality within the same molecule makes this compound a valuable scaffold for the construction of more elaborate and complex molecular structures, including cyclic and heterocyclic systems.

The α,β-unsaturated carbonyl moiety in derivatives of this compound is a key feature for the construction of various ring systems through cycloaddition reactions. For instance, the diene system that can be generated from derivatives of this compound can participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. researchgate.net

Furthermore, the reaction of α,β-unsaturated acyl chlorides with β-dicarbonyl compounds can lead to the formation of heterocyclic systems like benzopyran-diones, depending on the reaction conditions. researchgate.net The initial acylation of the dicarbonyl compound can be followed by an intramolecular Michael addition to the α,β-unsaturated system, leading to the cyclized product.

The synthesis of various heterocycles often relies on the reactivity of α,β-unsaturated carbonyl compounds. mdpi.com For example, the reaction of α,β-unsaturated ketones (derivable from the acyl chloride) with hydrazines can yield pyrazolines, and with hydroxylamine (B1172632) can lead to isoxazolines. These heterocyclic motifs are prevalent in many biologically active compounds.

The prochiral nature of the double bond in this compound and its derivatives opens up avenues for stereoselective transformations. The addition of nucleophiles to the β-carbon of the α,β-unsaturated system can be influenced by chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. rsc.org

For example, the conjugate addition of organocuprates to chiral N-acylated oxazolidinones derived from α,β-unsaturated acyl chlorides can proceed with high stereoselectivity. rsc.org This approach allows for the controlled introduction of a new stereocenter at the β-position.

Furthermore, stereoselective reduction of the ketone functionality in derivatives of this compound can lead to the formation of chiral allylic alcohols. Various catalytic systems have been developed for the enantioselective reduction of α,β-unsaturated ketones.

While specific documented examples for this compound are scarce in readily available literature, the principles of stereoselective synthesis applied to analogous α,β-unsaturated carbonyl compounds provide a strong basis for its potential in this area. mdpi.comrsc.org

Development of Novel Synthetic Reagents and Catalysts

The unique electronic and steric properties of this compound and its derivatives suggest their potential in the development of novel reagents and catalysts. For instance, the electron-deficient double bond could be exploited in the design of new Michael acceptors for various catalytic processes.

Derivatives of this acyl chloride could also be used to synthesize ligands for transition metal catalysis. The introduction of the sterically demanding 3-methyl-2-methylidenebutanoyl group onto a ligand backbone could influence the steric and electronic environment around the metal center, potentially leading to catalysts with novel reactivity and selectivity. While direct applications of this compound in this specific context are not widely reported, the broader field of catalyst design often leverages unique structural motifs from readily available building blocks.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of acyl chlorides often involves the use of standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride from the corresponding carboxylic acid. chemguide.co.uklibretexts.org While effective, these methods can generate stoichiometric amounts of corrosive byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂). chemguide.co.uk Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 3-Methyl-2-methylidenebutanoyl chloride.

One promising area of exploration is the use of catalytic methods. For instance, processes that utilize a catalyst to activate the carboxylic acid precursor for chlorination could significantly reduce waste and improve atom economy. organic-chemistry.org The development of solid-supported or recyclable catalysts would further enhance the sustainability of the synthesis.

Additionally, flow chemistry presents a compelling alternative to traditional batch processing. google.com A continuous flow synthesis of this compound could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The in-situ generation and immediate use of the acyl chloride in a subsequent reaction step within a flow system could also mitigate issues related to its storage and handling.

| Synthetic Method | Reagents | Potential Advantages |

| Traditional Methods | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Oxalyl chloride | Well-established, reliable |

| Catalytic Chlorination | Carboxylic acid, chlorine source, catalyst | Reduced waste, improved atom economy |

| Flow Chemistry | Precursors in a continuous reactor | Enhanced safety, scalability, and control |

Investigation of Undiscovered Reactivity Pathways

The dual functionality of this compound—an acyl chloride and a Michael acceptor—opens the door to a wide range of chemical transformations. While its reactions as an acylating agent are predictable, its behavior as a dienophile in cycloaddition reactions and its participation in other concerted or radical processes remain largely unexplored.

Future investigations should focus on the [4+2] cycloaddition (Diels-Alder) reactions of this compound with various dienes. The electron-withdrawing nature of the acyl chloride group is expected to activate the double bond, making it a reactive dienophile. Studying the regio- and stereoselectivity of these reactions could lead to the synthesis of complex cyclic structures with potential applications in natural product synthesis and materials science.

Furthermore, the potential for radical reactions involving the α,β-unsaturated system warrants investigation. The addition of radical species to the double bond could provide access to a variety of functionalized derivatives that are not accessible through traditional ionic pathways. Palladium-catalyzed reactions, for example, have been shown to be effective in the cross-coupling of acyl chlorides with various partners, and exploring similar transformations with this compound could yield novel compounds. nih.govnih.gov

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. Future research should leverage advanced computational models to gain deeper insights into the electronic structure and reactivity of this compound.

DFT calculations can be employed to model the transition states of potential reactions, providing valuable information about reaction barriers and the feasibility of different pathways. This predictive capability can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates. For instance, computational studies could help in understanding the factors that govern the competition between 1,2- and 1,4-addition of nucleophiles to the α,β-unsaturated acyl chloride system. youtube.com

Moreover, computational modeling can aid in the design of novel catalysts for the synthesis of this compound. By simulating the interaction between the catalyst and the reactants, researchers can optimize the catalyst's structure for enhanced activity and selectivity.

Sustainable and Green Chemistry Approaches in Utilization

The principles of green chemistry advocate for the use of environmentally benign solvents, the reduction of waste, and the use of renewable resources. Future research on this compound should be guided by these principles.

A key area of focus should be the replacement of traditional, often hazardous, organic solvents with greener alternatives. The use of bio-based solvents, ionic liquids, or even water as the reaction medium for the synthesis and reactions of this compound should be explored. taylorandfrancis.compatsnap.com For example, performing acylation reactions in aqueous media, if feasible, would significantly reduce the environmental impact of these processes.

Another important aspect is the development of atom-economical reactions. Reactions that incorporate all the atoms of the reactants into the final product are highly desirable. Designing synthetic routes that maximize atom economy will be a crucial aspect of the sustainable utilization of this compound. This includes exploring one-pot reactions where multiple transformations occur in a single reaction vessel, minimizing purification steps and solvent usage.

Q & A

Basic Research Questions

Q. What are recommended purification strategies for synthesizing 3-Methyl-2-methylidenebutanoyl chloride derivatives, and how can purity be validated?

- Methodological Answer : After synthesis, purification can be achieved via silica gel column chromatography (hexane/ethyl acetate gradients) or reverse-phase C18 chromatography (acetonitrile/water systems) to isolate intermediates or final products. Validate purity using HPLC with UV detection (e.g., 254 nm) and LCMS to confirm molecular ion peaks. For example, reverse-phase chromatography was successfully applied to purify structurally similar esters in , yielding >95% purity .

Q. How can researchers optimize reaction yields for acylation reactions involving this compound?

- Methodological Answer : Key parameters include:

- Stoichiometry : Use a 2:1 molar ratio of acylating agent to substrate, as seen in reductive amination reactions for analogous compounds ( ).

- Solvent Choice : Dichloroethane or THF under nitrogen atmosphere minimizes side reactions (e.g., hydrolysis).

- Temperature : Reactions at 60°C for 24–48 hours improve conversion rates, as demonstrated in amide bond formations ().

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry and detect impurities (e.g., residual solvents).

- LCMS : Track reaction progress via molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1750 cm) and chloride (C-Cl, ~600 cm) functional groups. highlights similar characterization workflows for methyl esters .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during the characterization of this compound derivatives?

- Methodological Answer : Apply iterative validation:

Cross-validate NMR assignments using 2D techniques (e.g., HSQC, COSY).

Re-run LCMS under alternative ionization modes (e.g., ESI+ vs. APCI) to confirm molecular weights.

Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts). For example, –15 emphasize triangulating data sources to resolve discrepancies in structural assignments .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via timed HPLC sampling.

- Kinetic Analysis : Calculate rate constants () using pseudo-first-order kinetics.

- Product Identification : Isolate hydrolysis products (e.g., carboxylic acids) via extraction and characterize them via -NMR. ’s synthesis of dihydrochloride salts provides a template for stability testing under acidic conditions .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Isotopic Labeling : Use -labeled water or alcohols to track nucleophilic attack sites.

- Computational Modeling : Apply DFT calculations to map transition states and activation energies.

- Competition Experiments : Compare reactivity with alternative acyl chlorides (e.g., acetyl chloride) under identical conditions. and ’s use of sodium triacetoxyhydroborate for selective reductions highlights strategies for probing reactivity .

Q. What statistical approaches are recommended for analyzing contradictory data in synthetic yield optimization studies?

- Methodological Answer :

- Factorial Design : Use a Taguchi or Box-Behnken design to identify critical variables (e.g., temperature, solvent polarity).

- ANOVA : Quantify the significance of factor interactions.

- Contradiction Analysis : Apply structural equation modeling (SEM) to test hypotheses about conflicting variables, as demonstrated in for longitudinal data .

Data Interpretation & Validation

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Inter-laboratory Trials : Replicate syntheses across independent labs using standardized protocols.

- Batch Analysis : Compare yields and purity across ≥3 independent batches.

- Sensitivity Testing : Vify critical parameters (e.g., reaction time, drying methods) to identify robustness thresholds. ’s multi-condition synthesis trials provide a model for reproducibility testing .